3-Methoxy-2,2-dimethylpropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,4-7)5-8-3/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLHCYKDRPMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543120 | |
| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-29-0 | |
| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2,2-dimethylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Methoxy-3-methylbutanenitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Deciphering the Structure and Establishing the IUPAC Name
The molecular formula provided, CC(C)(COC)C#N, presents a degree of structural ambiguity. Based on standard chemical notation and common structural motifs, this guide interprets the intended molecule as 3-methoxy-3-methylbutanenitrile . This structure consists of a four-carbon butanenitrile backbone with a methyl and a methoxy group both attached to the third carbon atom. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived by identifying the longest carbon chain containing the principal functional group, the nitrile (-C≡N). This chain is a butane derivative, and with the nitrile carbon designated as position 1, the substituents fall on position 3.
This guide provides a comprehensive technical overview of 3-methoxy-3-methylbutanenitrile, including its physicochemical properties, a proposed synthetic pathway, and its potential utility in the field of drug discovery, with a particular focus on the strategic roles of its constituent methoxy and nitrile functional groups.
Physicochemical Properties of 3-Methoxy-3-methylbutanenitrile
| Property | Estimated Value/Description | Rationale/Reference |
| Molecular Formula | C₆H₁₁NO | Based on IUPAC name |
| Molecular Weight | 113.16 g/mol | Calculated from molecular formula |
| Appearance | Colorless liquid | By analogy to similar aliphatic nitriles and ethers.[3] |
| Boiling Point | ~150-170 °C | Lower than the analogous alcohol (173 °C) due to the absence of hydrogen bonding from a hydroxyl group.[1] |
| Density | ~0.9 g/cm³ | Similar to related compounds like 3-methoxy-3-methyl-1-butanol (0.927 g/cm³).[1] |
| Solubility | Moderately soluble in water, soluble in organic solvents | The ether and nitrile groups can act as hydrogen bond acceptors, conferring some water solubility. Good solubility in common organic solvents is expected.[3] |
| LogP (o/w) | ~0.5 - 1.0 | The methoxy group is non-lipophilic, and the nitrile can reduce lipophilicity compared to a methyl group, suggesting a relatively low LogP value.[4] |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 3-methoxy-3-methylbutanenitrile can be envisioned through a two-step process starting from the commercially available 3-hydroxy-3-methylbutanenitrile. This approach leverages a standard etherification reaction.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Deprotonation of 3-Hydroxy-3-methylbutanenitrile
-
To a stirred solution of 3-hydroxy-3-methylbutanenitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases, indicating the formation of the corresponding alkoxide.
Causality: The use of a strong base like NaH is essential to deprotonate the tertiary alcohol, forming a nucleophilic alkoxide. An inert atmosphere and anhydrous conditions are critical to prevent quenching of the base and the reactive intermediate by atmospheric moisture.
Step 2: Methylation of the Alkoxide
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield pure 3-methoxy-3-methylbutanenitrile.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the methoxy group and the overall structure, and to ensure the absence of starting material and by-products.
Chemical Reactivity and Potential Applications in Drug Development
The chemical behavior of 3-methoxy-3-methylbutanenitrile is dictated by its two primary functional groups: the nitrile and the tertiary methoxy group.
-
The Nitrile Group: This functional group is a versatile precursor in organic synthesis. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄), yields a primary amine. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles.[5]
-
The Methoxy Group: The ether linkage is generally stable under many reaction conditions. The tertiary nature of the carbon bearing the methoxy group may offer some steric hindrance to adjacent reactions.
The true potential of 3-methoxy-3-methylbutanenitrile for researchers lies in the strategic incorporation of its structural motifs into larger, biologically active molecules. Both the nitrile and methoxy groups are highly valued in medicinal chemistry for their ability to fine-tune the properties of drug candidates.[6][7]
The Strategic Role of the Nitrile Group in Medicinal Chemistry
The nitrile group is present in over 30 marketed pharmaceuticals and is a key component in many more clinical candidates.[6] Its utility stems from a unique combination of electronic and steric properties.
-
Bioisosteric Replacement: The nitrile group is an effective bioisostere for several other functional groups.[5] It can mimic the polar interactions of a carbonyl group, act as a surrogate for hydroxyl or carboxyl groups by accepting hydrogen bonds, and even serve as a bioisostere for halogens due to its similar polarization.[4] This allows medicinal chemists to replace problematic functional groups while retaining or enhancing biological activity.
-
Enhancing Binding Affinity: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor, allowing it to form key interactions with amino acid residues in a protein's active site.[4] The strong dipole moment of the nitrile can also engage in favorable polar interactions.
-
Improving Pharmacokinetic (ADME) Properties: Introducing a nitrile group can be a strategic move to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Replacing a more lipophilic group (like a halogen or methyl) with a nitrile can decrease lipophilicity (LogP), which can lead to improved solubility and a better overall pharmacokinetic profile.[4]
The Strategic Role of the Methoxy Group in Medicinal Chemistry
The methoxy group (-OCH₃) is another prevalent feature in many natural products and synthetic drugs.[8] Its inclusion is often a deliberate strategy to modulate a molecule's properties.
-
Modulating Physicochemical Properties: The methoxy group can alter a compound's electronic properties and improve its solubility.[8] While it is a relatively small substituent, it can influence conformation and how a molecule presents itself to a biological target.
-
Metabolic Stability: In some cases, a methoxy group can block a site of metabolic oxidation on an aromatic ring, thereby increasing the metabolic stability and half-life of a drug.
-
Improving Binding and Potency: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the overall binding affinity of a ligand to its target protein.
Safety and Handling
As a nitrile-containing compound, 3-methoxy-3-methylbutanenitrile should be handled with appropriate care in a laboratory setting. While most organic nitriles are not as acutely toxic as inorganic cyanide salts, they can be harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling the compound.
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
Conclusion
3-Methoxy-3-methylbutanenitrile, while not extensively documented, represents a molecule of significant interest due to the valuable properties of its constituent functional groups. The combination of a sterically hindered ether and a versatile nitrile group on a simple aliphatic scaffold makes it an intriguing building block for chemical synthesis. For researchers in drug development, the true value lies in understanding the strategic implications of incorporating the methoxy and nitrile moieties into more complex bioactive molecules. These groups offer powerful tools for optimizing binding affinity, improving pharmacokinetic profiles, and ultimately designing safer and more effective therapeutic agents.
References
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
-
PubChem. (n.d.). 3-Methoxy-3-methylbutanal. National Center for Biotechnology Information. Retrieved from [Link]
-
OECD. (2004). SIDS Initial Assessment Report for 3-Methoxy-3-methyl-1-butanol. UNEP Publications. Available at: [Link]
-
The Good Scents Company. (n.d.). 3-methoxy-3-methyl butan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1599-1620. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
-
Asensio, A., et al. (2011). Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol. Atmospheric Environment, 45(25), 4216-4223. Available at: [Link]
-
Zhang, L., et al. (2019). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Available at: [Link]
-
da Silva, M. A., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6649. Available at: [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5559–5574. Available at: [Link]
-
Sharma, P., & Kumar, V. (2018). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Green Chemistry-Based Approaches for Sustainable Agriculture and Environmental Management. Bentham Science Publishers. Available at: [Link]
-
Zhang, Y., et al. (2022). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]
-
Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(5), 481-484. Available at: [Link]
-
Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL (MMB). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxy-3-methylbutanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 3. celanese.com [celanese.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predicted 1H NMR spectrum of 3-Methoxy-2,2-dimethylpropanenitrile
An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Methoxy-2,2-dimethylpropanenitrile
Executive Summary
This guide provides a comprehensive, first-principles prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. By dissecting its molecular architecture, we will systematically derive the expected chemical shifts, signal integrations, and spin-spin coupling patterns. The analysis reveals a simple yet illustrative spectrum characterized by three distinct singlets, a direct consequence of the molecule's symmetry and the absence of adjacent protons for coupling. This document serves as a predictive framework for researchers working with this or structurally related nitrile compounds, offering a foundational understanding of their spectroscopic properties prior to experimental acquisition.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing unambiguous insights into the molecular structure of organic compounds. The ¹H NMR spectrum, in particular, maps the chemical environment of hydrogen atoms within a molecule, allowing for the determination of connectivity and stereochemistry. The resonant frequency of a proton is exquisitely sensitive to its local electronic environment, an effect known as the chemical shift[1]. This guide applies the fundamental principles of ¹H NMR—chemical shift, integration, and spin-spin coupling—to forecast the spectrum of this compound.
Molecular Architecture and Proton Environments
To predict the ¹H NMR spectrum, we must first analyze the structure of this compound and identify all chemically non-equivalent protons.
The structure, CH₃-O-CH₂-C(CH₃)₂-CN, contains three distinct sets of protons, which will give rise to three unique signals in the ¹H NMR spectrum.
-
Protons (a): The three equivalent protons of the methoxy group (-OCH₃).
-
Protons (b): The two equivalent protons of the methylene group (-CH₂-).
-
Protons (c): The six equivalent protons of the two methyl groups attached to the quaternary carbon (the gem-dimethyl group).
Figure 1: Molecular structure of this compound with distinct proton environments labeled (a, b, c).
Detailed Spectral Prediction
The predicted ¹H NMR spectrum is summarized below, followed by a detailed justification for each parameter.
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| a | -OCH₃ | ~ 3.3 | 3H | Singlet (s) |
| b | -CH₂- | ~ 3.4 | 2H | Singlet (s) |
| c | -C(CH₃)₂ | ~ 1.3 | 6H | Singlet (s) |
| Table 1: Predicted ¹H NMR Spectral Data for this compound. |
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and causing their signal to appear at a higher chemical shift (downfield).[1][2]
-
Signal a (-OCH₃, ~3.3 ppm): Protons on a carbon directly attached to an ether oxygen are deshielded. The typical range for such methoxy protons is 3.3–4.0 ppm.[3][4] The signal for these three protons is therefore predicted to appear around 3.3 ppm.
-
Signal b (-CH₂-, ~3.4 ppm): The methylene protons are also adjacent to the highly electronegative ether oxygen, which strongly deshields them. Their chemical shift is expected in the 3.4–4.5 ppm range.[3][4]
-
Signal c (-C(CH₃)₂, ~1.3 ppm): These six protons are part of two methyl groups on a quaternary carbon. While a standard alkane methyl group appears around 0.9 ppm, the adjacent nitrile group exerts a modest deshielding effect. Protons directly alpha to a nitrile group typically appear in the 2-3 ppm region[5]. Since these protons are in the beta position, the effect is attenuated, shifting them downfield from a typical alkane value to a predicted ~1.3 ppm. For comparison, the singlet for the gem-dimethyl protons in 2,2-dimethylpropanenitrile appears at 1.28 ppm.[6]
Integration
The area under each NMR signal is directly proportional to the number of protons generating that signal.[7][8] This allows for the determination of the relative ratio of protons in different environments.
-
The spectrum will exhibit three signals with an integration ratio of 3:2:6 , corresponding directly to the proton counts for the methoxy (-OCH₃), methylene (-CH₂-), and gem-dimethyl (-C(CH₃)₂) groups, respectively.
Multiplicity (Spin-Spin Splitting)
Spin-spin splitting, or coupling, occurs when the magnetic fields of non-equivalent protons on adjacent carbons interact, causing the signals to split into multiple peaks.[9][10] The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).[11]
In the case of this compound, no splitting is predicted:
-
Signal a (-OCH₃): These protons are adjacent to the -CH₂- group, but are separated by an oxygen atom. Three-bond coupling across an oxygen atom (³J H-C-O-C-H) is typically negligible or zero, resulting in no observable splitting. This signal will be a singlet .
-
Signal b (-CH₂-): These protons are adjacent to the quaternary carbon, C(CH₃)₂. Since this carbon has no attached protons (n=0), there is no coupling. This signal will also be a singlet .
-
Signal c (-C(CH₃)₂): These six protons are on methyl groups attached to the quaternary carbon, which is adjacent to the -CH₂- group. However, the quaternary carbon itself has no protons. Therefore, there are no adjacent protons to couple with, and this signal will appear as a singlet .
Standard Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum is crucial for validating these predictions. The following outlines a standard operating procedure for sample preparation and data acquisition.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 630-18-2: 2,2-Dimethylpropanenitrile | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. conductscience.com [conductscience.com]
- 11. m.youtube.com [m.youtube.com]
A Technical Guide to the Key Characteristics of Sterically Hindered Methoxy Nitriles for Pharmaceutical Development
Abstract: Sterically hindered methoxy nitriles represent a class of organic compounds characterized by a nitrile group and a methoxy group attached to or near a sterically congested carbon center, typically a quaternary carbon. This unique molecular architecture imparts a distinct set of chemical and physical properties, including modulated reactivity of the nitrile moiety and specific conformational preferences. These characteristics make them highly valuable scaffolds and intermediates in the field of drug discovery and development, where the precise control of molecular shape and reactivity is paramount. This guide provides an in-depth analysis of their core characteristics, covering synthesis strategies that navigate steric challenges, predictable patterns in reactivity, comprehensive spectroscopic characterization, and their strategic application in medicinal chemistry.
Molecular Structure and Steric Influence
The defining feature of a sterically hindered methoxy nitrile is the spatial crowding around the cyano group. This is typically achieved by substitution at the α-carbon, creating a quaternary center that restricts the approach of reagents to the electrophilic carbon of the nitrile. The presence of a methoxy (-OCH₃) group, either on the sterically crowded framework or elsewhere in the molecule, further influences the electronic properties and potential for hydrogen bonding.
The steric bulk serves as a "molecular shield," fundamentally altering the reactivity profile of the nitrile group compared to its unhindered counterparts. Nucleophilic attack at the nitrile carbon, a cornerstone of nitrile chemistry, is significantly impeded. This decreased reactivity is not a liability but a strategic advantage, allowing the nitrile to be carried through multi-step syntheses without the need for protecting groups and enabling selective transformations at other sites.
Caption: General structure of an α-quaternary methoxy nitrile.
Synthesis Strategies: Overcoming Steric Barriers
The construction of sterically hindered centers is a persistent challenge in organic synthesis. Traditional methods for nitrile synthesis often fail or provide low yields when applied to precursors of these molecules.
2.1 Limitations of Classical Approaches
-
Nucleophilic Substitution (SN2): The direct displacement of a leaving group on a tertiary carbon by a cyanide nucleophile is highly inefficient due to severe steric hindrance, which prevents the required backside attack.[1] While SN1 pathways are possible, they are often slower and prone to elimination side reactions.[1]
2.2 Modern Catalytic Solutions
To address these limitations, modern synthetic chemistry has pivoted towards catalytic methods that can operate under milder conditions and effectively navigate high steric demands.
-
Catalytic Asymmetric Hydrocyanation: A powerful strategy for constructing α-quaternary chiral nitriles involves the Markovnikov hydrocyanation of 1,1-disubstituted or trisubstituted alkenes.[2] Nickel-based catalyst systems with specialized chiral ligands have been developed to deliver these complex products with high yields and excellent enantioselectivity.[2] This method is particularly valuable in drug development, where stereochemistry is critical for biological activity.
Experimental Protocol: Ni-Catalyzed Asymmetric Hydrocyanation of a 1,1-Disubstituted Alkene
This protocol is adapted from methodologies developed for the synthesis of acyclic α-quaternary chiral nitriles.[2]
-
Preparation: To an oven-dried vial under an inert nitrogen atmosphere, add the 1,1-disubstituted alkene (0.2 mmol, 1.0 equiv), the nickel precatalyst (e.g., Ni(4-tBustb)₃, 10 mol%), and the chiral phosphine ligand (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL). Stir the mixture for 5 minutes at room temperature. Add acetone cyanohydrin (0.6 mmol, 3.0 equiv) as the hydrogen cyanide source.
-
Reaction: Seal the vial and place it in a preheated oil bath at 50 °C. Stir the reaction for 60 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched α-quaternary nitrile.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric ratio (er) by HPLC analysis on a chiral stationary phase.
Caption: Workflow for Ni-catalyzed asymmetric hydrocyanation.
Reactivity and Chemical Transformations
The reactivity of the nitrile group is dominated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. In sterically hindered systems, the former is significantly attenuated.
Hydrolysis to Amides: A Tale of Two Methods
The conversion of nitriles to amides is a fundamental transformation. However, for sterically hindered nitriles, this reaction exemplifies the need for advanced chemical technology.
-
Classical Hydrolysis (Acid/Base): This method requires harsh conditions (e.g., strong acid or base with prolonged heating) and is often ineffective for hindered substrates.[3][4] The steric shield around the nitrile carbon prevents the approach of water or hydroxide ions, leading to decomposition or recovery of the starting material.
-
Catalytic Hydration: The development of transition-metal catalysts has revolutionized the hydration of challenging nitriles. The Ghaffar-Parkins catalyst, a platinum(II) complex, is exceptionally effective for hydrating hindered tertiary nitriles to their corresponding amides under neutral and mild conditions (e.g., 80 °C in water).[5][6][7] This catalyst operates via a mechanism that avoids direct nucleophilic attack by water, thus bypassing the steric barrier. The reaction is highly chemoselective, yielding only the amide without over-hydrolysis to the carboxylic acid.[7]
Sources
An In-depth Technical Guide to the Stability and Reactivity Profile of 3-Methoxy-2,2-dimethylpropanenitrile
This guide provides a comprehensive technical overview of the stability and reactivity of 3-methoxy-2,2-dimethylpropanenitrile (CAS No: 99705-29-0), a sterically hindered aliphatic nitrile. The information presented herein is intended for researchers, scientists, and drug development professionals who may consider utilizing this compound in their synthetic endeavors. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of organic chemistry to provide a robust predictive profile.
Introduction and Molecular Overview
This compound, with the molecular formula C₆H₁₁NO, possesses a unique structural motif characterized by a neopentyl group attached to a cyanomethyl moiety, which is further substituted with a methoxy group. This structure imparts significant steric hindrance around the nitrile functionality, which is a key determinant of its stability and reactivity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Hydroxy-2,2-dimethylpropanenitrile | 3-Methoxypropionitrile |
| CAS Number | 99705-29-0[1] | 19295-57-9[2][3] | 110-67-8[4] |
| Molecular Formula | C₆H₁₁NO[1] | C₅H₉NO[2] | C₄H₇NO[5] |
| Molecular Weight | 113.16 g/mol [1] | 99.13 g/mol [2] | 85.10 g/mol [5] |
| Boiling Point | Not available | Not available | > 240°C (decomposition)[4] |
| Solubility | Inferred to be soluble in common organic solvents | Not available | Soluble in water[4] |
Stability Profile
Thermal Stability: The thermal stability of organic molecules is dictated by the strength of their covalent bonds. Nitriles are generally thermally stable, but the presence of the methoxy group introduces a potential site for decomposition at elevated temperatures. For comparison, 3-methoxypropionitrile is reported to decompose at temperatures above 240°C[4]. Given the increased steric bulk of the neopentyl group in this compound, it is plausible that its decomposition temperature is comparable or slightly higher. Thermal decomposition is a process where a substance breaks down into simpler substances upon heating[6].
Chemical Stability:
-
pH Stability: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, although these reactions often require forcing conditions such as elevated temperatures[4]. The significant steric hindrance imparted by the 2,2-dimethylpropyl (neopentyl) group is expected to dramatically slow the rate of both acid- and base-catalyzed hydrolysis compared to less hindered nitriles.
-
Oxidative and Reductive Stability: The nitrile group is generally stable to a wide range of oxidizing agents. However, it can be reduced by strong reducing agents such as lithium aluminum hydride. The methoxy group is also generally stable to most common oxidizing and reducing agents, barring particularly harsh conditions.
-
Sensitivity to Light and Air: Aliphatic nitriles are not typically considered to be light-sensitive. However, similar to other ethers, prolonged exposure to air and light could potentially lead to the formation of peroxides in the methoxy group[7]. It is therefore advisable to store the compound in a cool, dark place in a tightly sealed container[6].
Storage and Handling: Based on the safety data for related compounds like 3-methoxypropionitrile and pivalonitrile, this compound should be handled in a well-ventilated area, avoiding contact with skin and eyes[4][7]. Personal protective equipment, including safety glasses and gloves, is recommended. The compound should be stored in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases[4].
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the nitrile group, significantly modulated by the steric hindrance of the adjacent neopentyl scaffold.
Hydrolysis
The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis[8]. This reaction can be catalyzed by either acid or base[8].
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water[8]. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after hydrolysis of the intermediate amide.
Due to the steric bulk around the nitrile in this compound, these hydrolysis reactions are expected to be significantly slower than for unhindered nitriles and may require harsh reaction conditions (e.g., prolonged heating with concentrated acid or base).
Figure 1: General pathways for acid- and base-catalyzed nitrile hydrolysis.
Reduction
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄)[9]. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond[9].
Given the steric hindrance, the reduction of this compound may require longer reaction times or higher temperatures compared to less hindered nitriles.
Figure 2: Reduction of a nitrile to a primary amine using LiAlH₄.
Reaction with Organometallic Reagents
Nitriles react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form ketones after acidic workup. The reaction proceeds via the formation of an imine anion, which is then hydrolyzed.
The steric hindrance of the neopentyl group in this compound will likely make this reaction challenging. The bulky environment around the electrophilic carbon of the nitrile will hinder the approach of the nucleophilic organometallic reagent.
Figure 3: Reaction of a nitrile with an organometallic reagent to form a ketone.
Proposed Synthesis
A plausible synthetic route to this compound is via a Williamson ether synthesis from its corresponding alcohol precursor, 3-hydroxy-2,2-dimethylpropanenitrile[10]. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a methylating agent.
Proposed Experimental Protocol:
-
Deprotonation: To a solution of 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. The mixture is stirred at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium alkoxide.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide. Aprotic solvents like THF or DMF are used to avoid protonation of the alkoxide and to provide a suitable medium for the Sₙ2 reaction.
-
Choice of Methylating Agent: Methyl iodide and dimethyl sulfate are highly reactive methylating agents suitable for Sₙ2 reactions.
-
Temperature Control: The initial deprotonation and the addition of the methylating agent are performed at 0 °C to control the exothermicity of the reactions.
Figure 4: Proposed Williamson ether synthesis of this compound.
Conclusion
This compound is a sterically hindered aliphatic nitrile whose stability and reactivity are significantly influenced by the bulky neopentyl group. While direct experimental data is scarce, a comprehensive profile can be inferred from the behavior of analogous compounds. It is expected to be a relatively stable compound under standard laboratory conditions, though susceptible to hydrolysis under forcing acidic or basic conditions. Its reactivity towards nucleophiles is likely to be attenuated due to steric hindrance. The proposed synthesis via Williamson etherification of the corresponding hydroxynitrile offers a viable route to this interesting molecule. Further experimental investigation is warranted to fully elucidate its chemical properties and potential applications.
References
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. (2025, April 3). ACS Publications. Retrieved January 24, 2026, from [Link]
-
3-Methoxy-2-methylpropanenitrile | C5H9NO | CID 13236258. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
This compound | CAS#:99705-29-0. (2025, August 25). Chemsrc. Retrieved January 24, 2026, from [Link]
-
Propanenitrile, 3-methoxy- | C4H7NO | CID 61032. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
3-Hydroxy-2,2-dimethylpropanenitrile | C5H9NO | CID 13531383. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]
- A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. (n.d.). Google Patents.
-
3-Methoxy-2,2-dimethylpentane | C8H18O | CID 54216683. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
7.8 Reactions of Nitriles – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved January 24, 2026, from [Link]
-
20.13 Synthesis and Reactions of Nitriles. (2018, September 21). YouTube. Retrieved January 24, 2026, from [Link]
Sources
- 1. This compound | CAS#:99705-29-0 | Chemsrc [chemsrc.com]
- 2. 3-Hydroxy-2,2-dimethylpropanenitrile | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Page loading... [guidechem.com]
Methodological & Application
The Synthetic Utility of 3-Methoxy-2,2-dimethylpropanenitrile: A Guide for the Research Scientist
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the strategic incorporation of sterically demanding motifs is a cornerstone of molecular design, influencing conformation, reactivity, and ultimately, biological activity. 3-Methoxy-2,2-dimethylpropanenitrile, also known as methoxypivalonitrile, emerges as a valuable, yet under-explored, building block for the introduction of a functionalized neopentyl group. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and fine chemical synthesis.
The unique structural feature of this compound lies in the juxtaposition of a reactive nitrile moiety and a methoxy-functionalized, sterically hindered quaternary carbon center. This arrangement offers a dual handle for synthetic transformations, enabling chain elongation, introduction of nitrogen-containing functionalities, and the construction of complex molecular architectures with a defined steric footprint.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 99705-29-0 | ChemSrc |
| Molecular Formula | C₆H₁₁NO | ChemSrc |
| Molecular Weight | 113.16 g/mol | ChemSrc |
| Boiling Point | Not explicitly reported, estimated to be in the range of 150-170 °C | Inferred from related structures |
| Density | Not explicitly reported | - |
| Appearance | Colorless liquid (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) | General chemical principles |
Synthesis of this compound: A Detailed Protocol
The most logical and convergent synthesis of this compound involves the α-alkylation of isobutyronitrile with chloromethyl methyl ether. This route leverages the acidity of the α-proton of isobutyronitrile, which can be removed by a strong, non-nucleophilic base to generate a carbanion that subsequently displaces the chloride from chloromethyl methyl ether.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is crucial. Isobutyronitrile has a pKa of approximately 27 in DMSO, necessitating a potent base for complete deprotonation. Nucleophilic bases like alkoxides could potentially react with the nitrile group or the electrophile. LDA is often preferred for its solubility in common organic solvents and its bulky nature, which minimizes side reactions.
-
Anhydrous Conditions: The carbanion generated from isobutyronitrile is highly basic and will be readily quenched by protic solvents like water or alcohols. Therefore, scrupulously anhydrous conditions are essential for the success of this reaction.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the lithium cation of LDA, enhancing its reactivity.
-
Temperature Control: The deprotonation step is typically carried out at low temperatures (e.g., -78 °C) to control the exothermicity of the reaction and prevent side reactions, such as self-condensation of the nitrile. The subsequent alkylation is then allowed to warm to room temperature to ensure a reasonable reaction rate.
Step-by-Step Experimental Protocol:
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
Isobutyronitrile (distilled)
-
Chloromethyl methyl ether (Caution: Carcinogen)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via a syringe over 15 minutes. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
Deprotonation of Isobutyronitrile: To the freshly prepared LDA solution at -78 °C, add a solution of isobutyronitrile (1.0 eq) in anhydrous THF (20 mL) dropwise via the dropping funnel over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add chloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.
Safety Precautions:
-
Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Butyllithium is a pyrophoric reagent and should be handled under an inert atmosphere.
-
The reaction should be performed under a nitrogen or argon atmosphere to exclude moisture and oxygen.
Application Notes: A Gateway to Diverse Molecular Scaffolds
The synthetic utility of this compound stems from the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups. The presence of the sterically demanding neopentyl backbone can impart unique properties to the resulting molecules, such as increased lipophilicity, altered metabolic stability, and controlled conformational preferences.
Synthesis of Sterically Hindered Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation in organic synthesis. However, sterically hindered nitriles can be notoriously difficult to hydrolyze under standard acidic or basic conditions due to the steric hindrance around the electrophilic carbon of the nitrile.[1][2]
Mechanistic Insight:
Under harsh acidic or basic conditions, the approach of water or hydroxide to the nitrile carbon is impeded by the bulky tert-butyl group. This can lead to slow reaction rates and the need for forcing conditions, which may not be compatible with other functional groups in the molecule.
Protocol for Hydrolysis to 3-Methoxy-2,2-dimethylpropanoic Acid:
A more effective approach for the hydrolysis of sterically hindered nitriles often involves the use of transition metal catalysts or enzymatic methods.[3] Alternatively, a two-step procedure involving initial conversion to the amide followed by hydrolysis can be employed.
-
Step 1: Hydration to 3-Methoxy-2,2-dimethylpropanamide: The use of a platinum-based catalyst, such as the Ghaffar-Parkins catalyst, can facilitate the hydration of hindered nitriles to the corresponding primary amides under mild conditions.[3]
-
Step 2: Hydrolysis of the Amide: The resulting amide can then be hydrolyzed to the carboxylic acid under standard acidic or basic conditions, which is generally a more facile transformation than the direct hydrolysis of the hindered nitrile.
Caption: Two-step hydrolysis of this compound.
Synthesis of Neopentyl Amines with a Methoxy Handle
The reduction of nitriles provides a direct route to primary amines, which are fundamental building blocks in pharmaceutical and materials chemistry. The resulting 3-methoxy-2,2-dimethylpropan-1-amine possesses a primary amine for further functionalization and a methoxy group that can influence solubility and binding interactions.
Mechanistic Considerations:
The reduction of nitriles can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[4] Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is another common method.[4] The choice of reducing agent may depend on the presence of other functional groups in the molecule.
Protocol for Reduction to 3-Methoxy-2,2-dimethylpropan-1-amine:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Dilute sulfuric acid
-
Sodium hydroxide solution
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation.
Formation of Ketones via Reaction with Organometallic Reagents
The reaction of nitriles with Grignard or organolithium reagents, followed by acidic hydrolysis, provides a convenient route to ketones.[5][6] This transformation allows for the introduction of a new carbon-carbon bond at the former nitrile carbon.
Mechanistic Pathway:
The organometallic reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form a stable metalloimine intermediate. This intermediate is then hydrolyzed upon acidic work-up to yield the corresponding ketone.
Caption: Synthesis of ketones from this compound.
This reaction with this compound would lead to the formation of ketones bearing a neopentyl group with a methoxy substituent, which could be valuable intermediates in the synthesis of complex natural products or pharmacologically active molecules.
Conclusion and Future Outlook
This compound, while not extensively documented in the literature, presents itself as a promising and versatile building block for organic synthesis. Its preparation via the alkylation of isobutyronitrile is a feasible and scalable process. The true potential of this reagent lies in the diverse transformations of its nitrile functionality, providing access to a range of sterically encumbered carboxylic acids, amides, amines, and ketones, all bearing a functionalized neopentyl moiety.
For researchers and drug development professionals, the incorporation of the 3-methoxy-2,2-dimethylpropyl group can offer a novel strategy to modulate the physicochemical and pharmacological properties of lead compounds. Further exploration of the reactivity of this compound and its application in the synthesis of complex target molecules is warranted and is expected to unveil new avenues in chemical synthesis and drug discovery.
References
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Pivalonitrile | C5H9N | CID 12416 - PubChem. National Institutes of Health. [Link]
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. [Link]
-
Reaction of 1 with acetonitrile and pivalonitrile. ResearchGate. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed. [Link]
-
isobutyronitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Isobutyronitrile - Wikipedia. Wikipedia. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Pivalonitrile - Wikipedia. Wikipedia. [Link]
- Alkylation of acid nitriles - Google Patents.
-
1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]
-
Synthesis of a number of 3-alkyl and 3-carboxy substituted pyrroles... ResearchGate. [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
-
Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex... American Chemical Society. [Link]
-
Isobutyronitrile | C4H7N | CID 6559 - PubChem. National Institutes of Health. [Link]
- Method for preparing isobutyronitrile from isobutyl alcohol - Google Patents.
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. [Link]
-
A computational study of the reaction mechanism of 2,2-azobis(isobutyronitrile)-initiated oxidative cleavage of geminal alkenes. Royal Society of Chemistry. [Link]
-
Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PubMed Central. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
-
Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles... PubMed. [Link]
-
A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides... PubMed Central. [Link]
-
A Three-Component Condensation of 2,5-Dialkyl-Phenols, Isobutyric Aldehyde, and Nitriles... ResearchGate. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
reduction of nitriles. Chemguide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
Mastering Reactions with 3-Methoxy-2,2-dimethylpropanenitrile: A Guide to Strategic Solvent Selection
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of solvent selection for reactions involving 3-Methoxy-2,2-dimethylpropanenitrile. Moving beyond generic protocols, this document elucidates the causal relationships between solvent properties and reaction outcomes for this sterically hindered nitrile. We will explore key transformations including hydrolysis, reduction, and α-alkylation, offering detailed application notes, optimized protocols, and a framework for rational solvent choice to enhance yield, selectivity, and reaction efficiency.
Introduction: The Unique Profile of this compound
This compound, a valuable building block in organic synthesis, presents a unique combination of electronic and steric features. The methoxy group offers potential for coordination and electronic influence, while the gem-dimethyl group adjacent to the nitrile function introduces significant steric hindrance. This steric bulk profoundly impacts the accessibility of the nitrile carbon and the acidity of the α-protons (in this case, there are none), necessitating careful consideration of reaction conditions, particularly the choice of solvent. An inappropriate solvent can lead to sluggish reactions, unwanted side products, or complete reaction failure. This guide will equip the reader with the knowledge to navigate these challenges effectively.
Foundational Principles of Solvent Selection
The ideal solvent for any given reaction involving this compound must satisfy several criteria. It must effectively dissolve reactants, reagents, and intermediates to ensure a homogeneous reaction environment. Furthermore, the solvent's polarity, proticity, and boiling point play crucial roles in influencing reaction kinetics and mechanisms.
A solvent's ability to stabilize charged intermediates or transition states is paramount. Polar aprotic solvents, for instance, are adept at solvating cations while leaving anions relatively "bare," enhancing their nucleophilicity. Conversely, polar protic solvents can solvate both cations and anions, which can sometimes hinder the reactivity of anionic nucleophiles through hydrogen bonding.
The following diagram illustrates the logical workflow for selecting an appropriate solvent for a given transformation of this compound.
Caption: Logical workflow for solvent selection in this compound reactions.
Hydrolysis of this compound: Overcoming Steric Hindrance
The conversion of nitriles to carboxylic acids is a fundamental transformation.[1] However, the steric bulk of the gem-dimethyl group in this compound makes it resistant to hydrolysis under mild conditions.[1] Elevated temperatures and strong acidic or basic conditions are typically required.
Mechanism and Solvent Role:
-
Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The formation of a positively charged intermediate is favored by polar protic solvents that can stabilize this charge through hydrogen bonding.
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. A polar solvent is necessary to dissolve the hydroxide salt, and a protic solvent can facilitate the protonation of the resulting amide intermediate.
Solvent Recommendations:
For the hydrolysis of sterically hindered nitriles, a solvent that can facilitate high reaction temperatures while effectively solvating the ionic reagents is crucial.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |
| Water | 80.1 | 100 | Polar Protic | Excellent for dissolving acid/base catalysts and is a reactant. High boiling point allows for thermal energy input. |
| Ethylene Glycol | 37.7 | 197 | Polar Protic | High boiling point is ideal for overcoming the high activation energy of sterically hindered nitrile hydrolysis. Miscible with water. |
| Diethylene Glycol | 31.7 | 245 | Polar Protic | Even higher boiling point for very stubborn hydrolyses.[2] |
Protocol 3.1: Acid-Catalyzed Hydrolysis in Aqueous Ethylene Glycol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of ethylene glycol and 6 M aqueous hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methoxy-2,2-dimethylpropanoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Reduction of the Nitrile Group: Amines and Aldehydes
The reduction of this compound can lead to either the corresponding primary amine or the aldehyde, depending on the choice of reducing agent and solvent.
Reduction to 3-Methoxy-2,2-dimethylpropan-1-amine
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines.[1]
Solvent Considerations:
The choice of solvent is critical for LiAlH₄ reductions as it must be aprotic and unreactive towards the highly reactive hydride reagent. Ethereal solvents are the standard choice.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |
| Diethyl Ether | 4.3 | 34.6 | Aprotic | Standard solvent for LiAlH₄ reductions, good solubility of the nitrile. Low boiling point can be a limitation for less reactive substrates. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic | Higher boiling point than diethyl ether, allowing for reactions at elevated temperatures if necessary. Excellent solvating properties. |
| 1,4-Dioxane | 2.2 | 101 | Aprotic | High boiling point, useful for very sluggish reductions. |
Protocol 4.1.1: LiAlH₄ Reduction in Tetrahydrofuran (THF)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate vigorously for 30 minutes.
-
Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.
-
Purification: The product can be purified by distillation under reduced pressure.
Partial Reduction to 3-Methoxy-2,2-dimethylpropanal
For the partial reduction of the nitrile to an aldehyde, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.
Solvent Considerations:
DIBAL-H reductions are typically performed in non-polar, aprotic solvents at low temperatures to prevent over-reduction to the amine.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |
| Toluene | 2.4 | 111 | Aprotic, Non-polar | Commonly used for DIBAL-H reductions, allows for a wide temperature range. |
| Hexane | 1.9 | 69 | Aprotic, Non-polar | Good for maintaining low temperatures. |
| Dichloromethane (DCM) | 9.1 | 40 | Aprotic, Polar | Can also be used, but its higher polarity may sometimes influence reactivity. |
Protocol 4.2.1: DIBAL-H Reduction in Toluene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of DIBAL-H in hexanes or toluene (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude aldehyde.
-
Purification: The aldehyde is often volatile and may be purified by careful distillation or used directly in the next step.
α-Alkylation: A Note on Substrate Limitations
The α-alkylation of nitriles is a powerful C-C bond-forming reaction that proceeds through the formation of a nitrile-stabilized carbanion.[3] This typically requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). However, this compound lacks α-protons, and therefore, cannot undergo α-alkylation . The carbon atom alpha to the nitrile group is a quaternary center.
This structural feature is a critical consideration for synthetic planning. Researchers seeking to introduce functionality at this position must employ alternative synthetic strategies.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 3-hydroxy-2,2-dimethylpropanenitrile with a methylating agent. The choice of solvent for this reaction depends on the chosen methodology. A common method for methylation is the Williamson ether synthesis.
Solvent Considerations for Williamson Ether Synthesis:
This S_N2 reaction is favored by polar aprotic solvents that can solvate the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent for S_N2 reactions, dissolves a wide range of salts. |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 189 | Polar Aprotic | Highly polar, effectively solvates cations. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic | A good, less polar alternative to DMF and DMSO. |
Protocol 6.1: Synthesis via Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir until hydrogen evolution ceases.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by distillation.
The following diagram illustrates the key reaction pathways discussed in this guide.
Sources
Application Notes and Protocols: 3-Methoxy-2,2-dimethylpropanenitrile in Medicinal Chemistry
Abstract
While not a pharmacologically active agent itself, 3-Methoxy-2,2-dimethylpropanenitrile is a versatile and valuable building block for medicinal chemistry research. Its unique structural features, including a metabolically robust neopentyl core and a synthetically tractable nitrile group, provide a strategic entry point for the synthesis of novel chemical entities. This guide details the strategic application of this reagent in drug discovery workflows, focusing on its role as a scaffold for generating diverse molecular libraries. We provide field-proven protocols for key chemical transformations and outline a conceptual framework for its integration into fragment-based and diversity-oriented synthesis campaigns.
Introduction: Strategic Value of the 3-Methoxy-2,2-dimethylpropyl Scaffold
In the landscape of drug discovery, the selection of appropriate chemical starting points is paramount. This compound presents a compelling case as a foundational scaffold due to the advantageous properties conferred by its constituent parts.
-
The Neopentyl Core (2,2-dimethylpropyl group): This structural motif is characterized by a quaternary carbon center, which imparts significant steric hindrance. In medicinal chemistry, this is often exploited to enhance metabolic stability.[1] The gem-dimethyl group can act as a "metabolic shield," sterically hindering the approach of metabolizing enzymes like Cytochrome P450s, thereby reducing the rate of oxidative metabolism at adjacent positions.[2][3] This increased stability can lead to improved pharmacokinetic profiles, such as longer half-life and greater oral bioavailability.[3]
-
The Nitrile Moiety (-C≡N): The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities crucial for molecular recognition and biological activity.[4][5] It can be readily converted into primary amines, carboxylic acids, amides, and various heterocycles. This synthetic flexibility allows for the rapid generation of a diverse library of compounds from a single starting material.
-
The Methoxy Group (-OCH₃): The methoxy group can influence the physicochemical properties of the final compound, such as solubility and lipophilicity. It can also serve as a hydrogen bond acceptor, potentially contributing to binding interactions with biological targets.
This combination of a stable core and a versatile functional group makes this compound an ideal candidate for lead generation and optimization efforts.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for reaction planning and purification.
| Property | Value | Source |
| CAS Number | 99705-29-0 | [6] |
| Molecular Formula | C₆H₁₁NO | [6] |
| Molecular Weight | 113.16 g/mol | [6] |
| LogP | 1.18 | [6] |
| PSA (Polar Surface Area) | 33.02 Ų | [6] |
Strategic Application in Drug Discovery Workflows
The primary utility of this compound is as a precursor for generating libraries of compounds with diverse pharmacophores. Below is a conceptual workflow illustrating its integration into a drug discovery program.
Caption: Conceptual workflow for utilizing the starting material.
This workflow highlights the divergent synthetic pathways available from the starting nitrile, leading to key intermediates (carboxylic acids and primary amines) that are staples in medicinal chemistry for library synthesis.
Core Synthetic Protocols
The following protocols are foundational for the derivatization of this compound. They are based on well-established and reliable chemical transformations of the nitrile group.
Protocol 1: Hydrolysis of the Nitrile to 3-Methoxy-2,2-dimethylpropanoic Acid
Principle: The carbon-nitrogen triple bond of the nitrile is hydrolyzed under acidic conditions to yield a carboxylic acid.[7][8] This transformation provides a key intermediate for subsequent amide bond formation, a cornerstone of medicinal chemistry. Sulfuric acid is often cited as providing good yields for this type of transformation.[9]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 50% aqueous solution
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1.0 equivalent of this compound with 10 volumes of 50% aqueous sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Workup - Cooldown and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Workup - Neutralization and Back-Extraction: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid and to deprotonate the carboxylic acid product, transferring it to the aqueous layer.
-
Workup - Isolation: Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid (HCl) to a pH of ~2. This will protonate the carboxylate, causing the carboxylic acid product to precipitate or form an oil.
-
Final Extraction and Drying: Extract the acidified aqueous layer three times with diethyl ether. Combine these final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-2,2-dimethylpropanoic acid.
-
Purification: The crude product can be further purified by distillation or recrystallization if necessary.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum (~2200 cm⁻¹) and the appearance of a broad hydroxyl and a carbonyl peak are indicative of a successful reaction.
Protocol 2: Reduction of the Nitrile to 3-Methoxy-2,2-dimethylpropan-1-amine
Principle: The nitrile is reduced to a primary amine using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[10][11] This amine product is a valuable building block for creating amides, sulfonamides, or for use in reductive amination reactions.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Three-neck round-bottom flask with dropping funnel and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-neck flask under an inert atmosphere, prepare a stirred suspension of 1.2 equivalents of LiAlH₄ in anhydrous diethyl ether.
-
Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath. Dissolve 1.0 equivalent of this compound in anhydrous diethyl ether and add it dropwise to the cooled suspension via a dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (amines can be volatile) to yield the crude 3-Methoxy-2,2-dimethylpropan-1-amine.
-
Purification: The product can be purified by distillation if necessary.
Self-Validation: Successful reduction is confirmed by the disappearance of the nitrile starting material and the appearance of the amine product by LC-MS. ¹H NMR will show the appearance of new signals corresponding to the -CH₂-NH₂ group.
Advanced Synthetic Applications: Heterocycle Formation
The nitrile group is also a precursor for the synthesis of various five-membered heterocycles, which are prevalent in medicinal chemistry. For instance, [3+2] cycloaddition reactions with azides can yield tetrazoles, which are often used as bioisosteres for carboxylic acids.[12] These more advanced transformations significantly expand the chemical space accessible from this starting material.
Caption: Synthesis of a tetrazole bioisostere.
Conclusion
This compound is a strategically valuable, non-obvious starting material for medicinal chemistry campaigns. Its inherent structural features provide a foundation for synthesizing derivatives with enhanced metabolic stability. The synthetic versatility of the nitrile group, demonstrated through the detailed protocols for hydrolysis and reduction, allows for the creation of diverse libraries centered around carboxylic acid and primary amine cores. Researchers and drug development professionals are encouraged to consider this building block for their discovery programs to access novel chemical matter with favorable drug-like properties.
References
-
Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
-
Chemguide. (n.d.). Reduction of Nitriles. Available at: [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
MDPI. (2022). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. Available at: [Link]
-
PubMed. (2000). Synthesis, reactions and antimicrobial activity of new cyclopenta[e]thieno[2,3-b]pyridines and related heterocyclic systems. Available at: [Link]
-
ACS Publications. (2023). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. Available at: [Link]
-
ACS Publications. (1949). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Available at: [Link]
-
ScienceOpen. (2023). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. Available at: [Link]
-
ACS Publications. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Available at: [Link]
-
Chemistry LibreTexts. (2023). Drug Modifications to Improve Stability. Available at: [Link]
-
PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Available at: [Link]
-
ResearchGate. (n.d.). The gem-Dimethyl Effect Revisited. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Available at: [Link]
-
Science Madness. (2011). Nitrile hydrolysis methods to get carboxylic acids. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 3-Methoxy-2,2-dimethylpentane. Available at: [Link]
Sources
- 1. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 6. This compound | CAS#:99705-29-0 | Chemsrc [chemsrc.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Side reactions of 3-Methoxy-2,2-dimethylpropanenitrile with nucleophiles
Welcome to the technical support center for 3-Methoxy-2,2-dimethylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered nitrile. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction to the Reactivity of this compound
This compound is a unique building block featuring a neopentyl-like structure with a nitrile functional group. The gem-dimethyl group adjacent to the nitrile introduces significant steric hindrance, which profoundly influences its reactivity. While the nitrile group is an electrophilic site susceptible to nucleophilic attack, its accessibility is limited.[1][2] This steric shielding can be both an advantage, by preventing unwanted side reactions, and a challenge, by necessitating carefully optimized reaction conditions to achieve desired transformations.
This guide will focus on the common side reactions and reactivity issues encountered when treating this compound with nucleophiles, providing you with the insights to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with a nucleophile is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion when reacting this compound with a nucleophile is a common issue, primarily due to the steric hindrance imposed by the gem-dimethyl group.[3][4] This steric bulk shields the electrophilic carbon of the nitrile from nucleophilic attack. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Insufficient Reactivity of the Nucleophile: Weak nucleophiles may not have sufficient reactivity to overcome the steric barrier.
-
Troubleshooting:
-
Consider using a more potent nucleophile. For instance, if a neutral amine is unreactive, its corresponding amide (deprotonated form) might be more effective.
-
For organometallic reagents, consider transmetalation to a more reactive species.
-
-
-
Inadequate Reaction Conditions: The reaction may require more forcing conditions to proceed.
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature. Monitor the reaction closely for decomposition.
-
Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of anionic nucleophiles.
-
Catalysis: The addition of a Lewis acid or Brønsted acid can activate the nitrile group, making the carbon more electrophilic and susceptible to nucleophilic attack.[5]
-
-
-
Steric Hindrance from the Nucleophile Itself: A bulky nucleophile will face greater difficulty in approaching the sterically congested nitrile.[6]
-
Troubleshooting:
-
If possible, opt for a smaller, less sterically demanding nucleophile that can achieve the desired chemical transformation.
-
-
Experimental Protocol: Activating a Hindered Nitrile with a Lewis Acid
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere, add the chosen Lewis acid (e.g., BF₃·OEt₂, AlCl₃, 0.1-1.1 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add the nucleophile (1.0-1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated NH₄Cl, water).
-
Proceed with standard aqueous workup and purification.
Caption: Troubleshooting workflow for low reactivity of this compound.
FAQ 2: I am observing the formation of an amide or carboxylic acid in my reaction. Why is this happening and how can I prevent it?
Answer:
The formation of an amide or a carboxylic acid indicates that the nitrile group is undergoing hydrolysis.[7] This is a common side reaction, especially under harsh acidic or basic conditions.[7]
-
Mechanism of Hydrolysis:
-
Acid-catalyzed: The nitrile nitrogen is protonated, activating the carbon for attack by water. The resulting imidic acid tautomerizes to an amide, which can be further hydrolyzed to a carboxylic acid.
-
Base-catalyzed: A hydroxide ion attacks the electrophilic nitrile carbon, forming an imine anion. Protonation and tautomerization lead to the amide, which can be further hydrolyzed.[2]
-
-
Causes of Unwanted Hydrolysis:
-
Presence of Water: Adventitious water in your reagents or solvents can lead to hydrolysis, especially at elevated temperatures.
-
Strongly Acidic or Basic Conditions: Many reactions with nucleophiles are conducted under acidic or basic conditions, which can promote nitrile hydrolysis.[7] A patent for a related compound, 3-methoxypropionitrile, describes its hydrolysis to the carboxylic acid using an acidic catalyst and heat.[8]
-
High Temperatures: Hydrolysis is often accelerated at higher temperatures.
-
-
Prevention Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Milder Conditions:
-
Use the mildest possible base or acid required for your primary reaction.
-
If possible, lower the reaction temperature.
-
-
Non-Aqueous Workup: If your product is sensitive to aqueous acid or base, consider a non-aqueous workup procedure.
-
Caption: Hydrolysis pathway of a nitrile to an amide and carboxylic acid.
FAQ 3: Is there a risk of cleaving the methoxy group during my reaction?
Answer:
The methoxy group in this compound is part of a neopentyl ether system. Ethers are generally quite stable and unreactive towards most nucleophiles.[9] Cleavage of ethers typically requires strong acids, such as HBr or HI, which protonate the ether oxygen to create a good leaving group (an alcohol).[10][11][12]
-
Conditions for Ether Cleavage:
-
Strong Protic Acids: Reagents like HBr and HI are effective for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[9]
-
Lewis Acids: Some strong Lewis acids can also promote ether cleavage.
-
High Temperatures: Ether cleavage reactions often require elevated temperatures.
-
-
Likelihood in Your Reaction:
-
Under most standard nucleophilic reaction conditions (e.g., using organolithiums, Grignard reagents, amines, or cyanides in the absence of strong protic acids), the methoxy group is expected to be stable.
-
The neopentyl structure would likely favor an Sₙ1-type cleavage if forced, but Sₙ2 attack at the methyl group of the ether is also a possibility under strongly acidic conditions with a good nucleophile.[9] However, Sₙ2 reactions at a neopentyl center are known to be very slow.[13]
-
-
Troubleshooting and Prevention:
-
Avoid the use of strong protic acids (HBr, HI) unless ether cleavage is the desired outcome.
-
If acidic conditions are necessary for your primary transformation, use the mildest acid possible and the lowest effective temperature.
-
If you suspect ether cleavage, analyze your crude reaction mixture for the presence of the corresponding alcohol or its subsequent reaction products.
-
| Reagent/Condition | Risk of Methoxy Cleavage | Rationale |
| Organolithiums (e.g., n-BuLi) | Low | Strongly basic, but not typically used for ether cleavage.[11] |
| Grignard Reagents (e.g., MeMgBr) | Low | Nucleophilic, but generally unreactive with ethers. |
| Amines | Low | Nucleophilic, but not acidic enough to promote cleavage. |
| Cyanide (e.g., NaCN) | Low | A good nucleophile, but requires acid catalysis for ether cleavage.[9] |
| Strong Acids (HBr, HI) | High | These reagents are specifically used for ether cleavage.[10][12] |
| Strong Bases (e.g., NaH, LDA) | Low | Primarily act as bases, not for ether cleavage. |
Summary of Potential Side Reactions
| Side Reaction | Functional Group | Conditions Favoring Reaction | Prevention Strategies |
| Nitrile Hydrolysis | Nitrile | Presence of water, strong acid/base, high temperatures.[7] | Use anhydrous conditions, mild reagents, and lower temperatures. |
| Ether Cleavage | Methoxy (Ether) | Strong protic acids (HBr, HI), high temperatures.[9][10] | Avoid strong acids unless cleavage is desired. |
| Lack of Reactivity | Nitrile | Steric hindrance, weak nucleophile, mild conditions.[4][6] | Use stronger nucleophiles, activating agents (Lewis acids), and more forcing conditions. |
References
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. (2022). ACS Publications. Retrieved from [Link]
-
3-Methoxy-2,2-dimethylpropionaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
3-Methoxy-2-methylpropanenitrile. (n.d.). PubChem. Retrieved from [Link]
-
Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. (n.d.). ConnectSci. Retrieved from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry of Nitriles. (2024, September 30). LibreTexts Chemistry. Retrieved from [Link]
-
Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. Retrieved from [Link]
-
(PDF) Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. (n.d.). ResearchGate. Retrieved from [Link]
-
Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalytic Activation of Nitriles Towards Nucleophilic Addition. (n.d.). Nottingham ePrints. Retrieved from [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega. Retrieved from [Link]
-
Platinum-Catalyzed Hydration of Nitriles to Amides. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chemistry of Nitriles. (n.d.). OpenStax. Retrieved from [Link]
-
Unusual SN1 Reaction Mechanism. (2023, March 24). YouTube. Retrieved from [Link]
- A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. (n.d.). Google Patents.
-
Ether Formation and Cleavage. (2020, October 29). YouTube. Retrieved from [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Why is nucleophilic substitution in neopentyl halide slow? (2017, May 24). Quora. Retrieved from [Link]
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. (n.d.). ACS Publications. Retrieved from [Link]
-
Propanenitrile, 3-methoxy-. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google Patents [patents.google.com]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. longdom.org [longdom.org]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. connectsci.au [connectsci.au]
Technical Support Center: Purification of Crude 3-Methoxy-2,2-dimethylpropanenitrile
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-Methoxy-2,2-dimethylpropanenitrile. The content herein synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction and Physicochemical Profile
This compound (C₆H₁₁NO) is a nitrile compound featuring a neopentyl core and a methoxy functional group.[1] The purity of this intermediate is critical for its successful application in subsequent synthetic steps, as impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of the final product.
The primary challenge in purifying this compound often lies in removing structurally similar impurities, unreacted starting materials, and byproducts of side reactions without causing thermal degradation or hydrolysis of the nitrile functional group.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 99705-29-0 | [1] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Boiling Point | Not readily available in literature. | |
| LogP | 1.18 | [1] |
Note: The absence of a reported boiling point necessitates an empirical approach to purification by distillation, starting with small-scale trials under high vacuum.
Understanding Potential Impurities
Effective purification begins with anticipating the likely impurities in your crude material. These are typically derived from the synthetic route employed. Common precursors include 3-hydroxy-2,2-dimethylpropanenitrile, isobutyronitrile, and chloromethyl methyl ether.[1]
Common Impurity Classes:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Solvents: Reaction or workup solvents (e.g., dichloromethane, benzene, ethyl acetate).[2]
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, which can form 3-methoxy-2,2-dimethylpropanamide or 3-methoxy-2,2-dimethylpropanoic acid.
-
Side-Reaction Products: Impurities arising from competing reaction pathways.
Purification Strategy: A Decision-Making Workflow
The two most viable purification methods for this compound are Vacuum Distillation and Flash Column Chromatography . The choice depends on the nature of the impurities.
Caption: Purification method selection workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Vacuum Distillation Issues
Q: My product isn't distilling even at high temperatures and low pressures. What's wrong?
A: This suggests that your vacuum is not as low as indicated or that non-volatile impurities are suppressing the vapor pressure.
-
Probable Cause & Solution:
-
Vacuum Leaks: Meticulously check all joints and seals in your distillation setup for leaks. Ensure all glassware is free of cracks.
-
Inaccurate Gauge Reading: Your vacuum gauge may be faulty. Cross-check with a calibrated gauge if possible.
-
High Concentration of Non-Volatile Impurities: If your crude material contains a large amount of salts or polymeric material, it can hinder distillation. Consider a simple filtration or an aqueous wash (if your product is not water-soluble) to remove these before distilling.
-
Q: The distillation pot is turning dark, and I'm getting a poor recovery. What is happening?
A: Darkening color is a strong indicator of thermal decomposition. Nitriles can be unstable at high temperatures, especially if acidic or basic residues are present.[3]
-
Probable Cause & Solution:
-
Temperature is Too High: The primary solution is to achieve a lower boiling point by improving the vacuum. A good quality vacuum pump is essential.
-
Presence of Catalysts: Residual acid or base from the synthesis can catalyze decomposition. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution followed by brine) and thoroughly dry it with a drying agent like anhydrous sodium sulfate before distillation.
-
Extended Heating: Minimize the time the compound spends at high temperatures. Ensure the heating mantle is appropriately sized and that the stirring is efficient to prevent localized overheating.
-
Flash Column Chromatography Issues
Q: How do I select the right solvent system for column chromatography?
A: The ideal solvent system will provide a retention factor (Rƒ) of approximately 0.25-0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.
-
Probable Cause & Solution:
-
Incorrect Polarity: Your eluent is either too polar (product elutes too quickly, Rƒ > 0.5) or not polar enough (product remains at the baseline, Rƒ < 0.1).
-
Method for Selection: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Screen different ratios using TLC until you achieve good separation between your product and the main impurities with the target Rƒ value. For nitriles, a hexane/ethyl acetate or dichloromethane/methanol system often works well.
-
Q: My compound is appearing as a long streak instead of a tight band on the column. Why?
A: Streaking, or tailing, can be caused by several factors.
-
Probable Cause & Solution:
-
Column Overloading: You have loaded too much crude material onto the column. As a rule of thumb, the mass of the crude material should be about 1-2% of the mass of the silica gel.
-
Poor Solubility: The compound may be poorly soluble in the chosen eluent, causing it to crash out and re-dissolve as it moves down the column. Ensure your crude material is fully dissolved in a minimal amount of the eluent before loading.
-
Interaction with Silica: Highly polar or acidic/basic compounds can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds) can often resolve this.
-
Frequently Asked Questions (FAQs)
Q1: What is the best first step before attempting a large-scale purification?
A1: Always perform a thorough analysis of your crude product on a small scale. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is invaluable.[4] It will give you a percentage breakdown of the components and their mass-to-charge ratios, helping you identify impurities. A proton NMR (¹H NMR) spectrum can also reveal the presence of unreacted starting materials or byproducts by showing characteristic signals that do not belong to the product.[5][6]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is best.
-
GC-MS: A single peak on the gas chromatogram with the correct mass spectrum (parent ion at m/z = 113) indicates high purity.[7]
-
¹H NMR Spectroscopy: The spectrum should be clean, with integrations matching the expected number of protons for each signal. For this compound, you would expect to see:
-
A singlet for the six protons of the two methyl groups on the quaternary carbon.
-
A singlet for the two protons of the CH₂ group.
-
A singlet for the three protons of the methoxy (OCH₃) group.
-
-
¹³C NMR Spectroscopy: This will confirm the number of unique carbon environments in the molecule.
Q3: What are the key safety precautions when handling this compound?
A3: Organic nitriles should be handled with care as they can be toxic. Ethers also pose a risk of forming explosive peroxides over time when exposed to air and light.[3]
-
Handling: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can cause vigorous reactions.[3]
Q4: How should I properly store the purified product?
A4: To maintain its purity and prevent degradation, store this compound in a tightly sealed, amber glass bottle to protect it from light. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace air and moisture. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the crude material (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will show the relative concentrations of the components, allowing for an assessment of purity.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol assumes impurities are significantly higher or lower boiling than the product.
-
Preparation: Ensure the crude product is dry and free of acidic or basic residues. Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (for better separation), a condenser, a receiving flask, and a connection to a vacuum pump with a gauge. Ensure all glassware is dry and joints are properly greased and sealed.
-
Distillation:
-
Begin stirring and slowly apply vacuum, aiming for a pressure below 10 mmHg.
-
Gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (likely residual solvents) in a separate flask.
-
As the temperature rises and stabilizes, collect the main fraction corresponding to your product. Record the temperature and pressure at which it distills.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Analysis: Analyze the collected fraction(s) by GC to confirm purity.
References
-
Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9). Retrieved January 24, 2026, from [Link]
-
ChemSrc. (2025). This compound | CAS#:99705-29-0. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2025). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxy-2,2-dimethylpropionaldehyde. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxy-2,2-dimethylpentane. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Methoxypropane. Retrieved January 24, 2026, from [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times. Retrieved January 24, 2026, from [Link]
-
Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 2-methoxypropane. Retrieved January 24, 2026, from [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved January 24, 2026, from [Link]
-
No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved January 24, 2026, from [Link]
Sources
- 1. This compound | CAS#:99705-29-0 | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. biolmolchem.com [biolmolchem.com]
Technical Support Center: Synthesis and Purification of 3-Methoxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for the synthesis and purification of 3-Methoxy-2,2-dimethylpropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific chemical synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: The Williamson Ether Approach
The most common and logical synthetic route to this compound is through a Williamson ether synthesis. This well-established reaction involves the methylation of 3-hydroxy-2,2-dimethylpropanenitrile. In this process, the hydroxyl group of the starting material is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide, dimethyl sulfate) to form the desired ether.
Caption: General workflow of the Williamson ether synthesis for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors:
-
Incomplete Deprotonation: The initial deprotonation of 3-hydroxy-2,2-dimethylpropanenitrile is critical. If the base used is not strong enough or if an insufficient amount is used, the starting material will not be fully converted to the reactive alkoxide.
-
Solution: Ensure you are using a sufficiently strong and non-nucleophilic base, such as sodium hydride (NaH). Use at least a stoichiometric equivalent, and consider a slight excess (1.1-1.2 equivalents) to ensure complete reaction.
-
-
Side Reactions (Elimination): While the substrate is a primary alcohol, the choice of methylating agent and reaction conditions can still lead to side reactions. The use of sterically hindered bases or excessively high temperatures can promote elimination reactions, although this is less common with primary substrates.[1][2][3]
-
Solution: Maintain a controlled reaction temperature. The Williamson ether synthesis is typically effective at temperatures ranging from room temperature to a gentle reflux, depending on the solvent and reagents.[3]
-
-
Moisture in the Reaction: The presence of water in the reaction mixture will quench the strong base and the alkoxide intermediate, leading to lower yields.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Q2: I'm observing a significant amount of unreacted 3-hydroxy-2,2-dimethylpropanenitrile in my crude product. What went wrong?
A2: This is a common issue and usually points to one of the following:
-
Insufficient Base: As mentioned in Q1, incomplete deprotonation is a primary cause.
-
Inactive Methylating Agent: The methylating agent may have degraded. For example, methyl iodide can decompose over time, especially if exposed to light.
-
Solution: Use a fresh or properly stored methylating agent. It is good practice to purify volatile reagents like methyl iodide by passing them through a short plug of alumina before use.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction appears to have stalled, consider increasing the reaction time or gently warming the mixture.
-
Q3: My final product is contaminated with a high-boiling impurity. What could it be and how can I remove it?
A3: A high-boiling impurity could be a side product from the reaction or residual solvent.
-
Potential Impurity: A possible high-boiling impurity is the product of a side reaction involving the solvent, especially if a high-boiling solvent like DMF or DMSO is used.
-
Removal Strategy:
-
Distillation: Fractional distillation under reduced pressure is the most effective method for purifying the final product and removing high-boiling impurities. The difference in boiling points between your product and the impurity will determine the efficiency of the separation.
-
Aqueous Work-up: A thorough aqueous work-up can help remove residual high-boiling polar solvents like DMF or DMSO. Multiple extractions with a suitable organic solvent followed by washing the combined organic layers with brine will help partition these impurities into the aqueous phase.
-
Q4: My purified product shows a yellow tint. What is the cause and is it a concern?
A4: A yellow tint in the final product can sometimes be due to trace impurities. While often minor, it's good practice to identify and remove them if possible.
-
Cause: The color may arise from the decomposition of the methylating agent (e.g., iodine from methyl iodide) or from side reactions.
-
Solution:
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can often remove colored impurities. The mixture is then filtered to remove the carbon.
-
Distillation: Careful fractional distillation can also separate the colored components from the desired product.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
Materials:
-
3-hydroxy-2,2-dimethylpropanenitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum source and gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.
-
Charge the Flask: Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard the initial forerun, which may contain lower-boiling impurities, and stop the distillation before high-boiling impurities begin to distill.
IV. Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-hydroxy-2,2-dimethylpropanenitrile | C₅H₉NO | 99.13 | Not readily available |
| This compound | C₆H₁₁NO | 113.16 | Not readily available |
| Methyl Iodide | CH₃I | 141.94 | 42.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
V. Potential Impurities and Their Origin
Understanding the potential impurities is key to effective troubleshooting and purification.
Table 2: Common Impurities and Their Sources
| Impurity | Source |
| 3-hydroxy-2,2-dimethylpropanenitrile | Unreacted starting material due to incomplete deprotonation or insufficient methylating agent. |
| Mineral Oil | From the sodium hydride dispersion. |
| High-boiling solvent residues (e.g., DMF, DMSO) | If used as the reaction solvent. |
| Elimination byproducts | Less likely with a primary substrate, but possible under harsh conditions.[1][2][3] |
VI. Concluding Remarks
The successful synthesis and purification of this compound via the Williamson ether synthesis is highly achievable with careful attention to reaction conditions and purification techniques. By understanding the underlying chemistry and anticipating potential pitfalls, researchers can efficiently obtain a high-purity product. This guide serves as a valuable resource to navigate the common challenges associated with this synthesis.
References
-
PubChem. 3-Methoxy-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]
-
ACS Publications. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. [Link]
- Google Patents. CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. [Link]
-
The Royal Society of Chemistry. An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. [Link]
-
YouTube. Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. [Link]
-
Google Patents. US Patent for Process for preparing secondary amines. [Link]
-
protocols.io. Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Google Patents.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
Chem-Station. Williamson Ether Synthesis. [Link]
- Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
-
National Institutes of Health. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. [Link]
- Google Patents. US4775447A - Process for the production of 2,2-dimethoxypropane.
-
The Royal Society of Chemistry. Supplementary Data. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
National Institutes of Health. Propylene cyanohydrin. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
National Institutes of Health. 3-Hydroxy-2-methylpentanenitrile. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Methoxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for 3-Methoxy-2,2-dimethylpropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this sterically hindered nitrile. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely and industrially relevant synthesis is the alkylation of isobutyronitrile with chloromethyl methyl ether. This reaction is a variation of the Williamson ether synthesis, where the carbanion generated from isobutyronitrile acts as the nucleophile.[1][2]
Q2: Why am I observing significantly lower yields than expected?
A2: Low conversion rates are a common issue with this compound due to significant steric hindrance around the reaction center. The quaternary carbon adjacent to the nitrile group makes nucleophilic attack by the isobutyronitrile carbanion on chloromethyl methyl ether challenging.[3][4] Competing side reactions, such as elimination, can also reduce the yield of the desired product.
Q3: What are the expected physical and chemical properties of this compound?
A3: Key properties are summarized in the table below. This information is critical for designing appropriate reaction workup and purification procedures.
| Property | Value | Source |
| CAS Number | 99705-29-0 | ChemSrc |
| Molecular Formula | C₆H₁₁NO | ChemSrc |
| Molecular Weight | 113.16 g/mol | ChemSrc |
| Boiling Point | Not explicitly available, but expected to be higher than related, less substituted nitriles. | Inferred |
| Solubility | Expected to be soluble in common organic solvents. | Inferred |
Troubleshooting Guide: Low or No Product Formation
Low or no formation of this compound is a frequent challenge. The following sections detail potential causes and provide systematic troubleshooting protocols.
Issue 1: Inefficient Deprotonation of Isobutyronitrile
The formation of the carbanion from isobutyronitrile is the critical first step. Incomplete deprotonation will directly lead to low conversion.
Causality: The acidity of the α-proton of isobutyronitrile is relatively low. The choice of base and reaction conditions are therefore paramount to ensure complete formation of the nucleophile.
Troubleshooting Protocol:
-
Base Selection:
-
Standard Bases (e.g., NaOH, KOH): These may not be strong enough for complete deprotonation, especially in less polar solvents.
-
Stronger Bases (e.g., Sodium Hydride (NaH), Sodium Amide (NaNH₂), Lithium Diisopropylamide (LDA)): These are more effective for deprotonating nitriles.[1] NaH is often a good choice as the only byproduct is hydrogen gas.
-
-
Solvent Choice:
-
Use an anhydrous, aprotic solvent such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) to avoid quenching the carbanion.
-
-
Temperature Control:
-
Deprotonation is often carried out at low temperatures (e.g., 0 °C to -78 °C with LDA) to prevent side reactions of the strong base.
-
-
Verification of Deprotonation:
-
Before adding the electrophile (chloromethyl methyl ether), consider taking a small aliquot of the reaction mixture (after the base addition and stirring), quenching it with D₂O, and analyzing by ¹H NMR to confirm the absence of the α-proton signal of isobutyronitrile.
-
Issue 2: Competing Elimination Reaction (E2 Pathway)
The generated isobutyronitrile carbanion is not only a nucleophile but also a base. It can induce the elimination of HCl from chloromethyl methyl ether, leading to the formation of byproducts instead of the desired SN2 product.
Causality: The balance between substitution (SN2) and elimination (E2) is influenced by the nature of the base/nucleophile, the substrate, and the reaction temperature. A sterically hindered nucleophile can favor elimination.
Troubleshooting Protocol:
-
Temperature Management:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally favor elimination over substitution.
-
-
Addition of Electrophile:
-
Add the chloromethyl methyl ether slowly to the solution of the pre-formed carbanion at a low temperature to maintain a low concentration of the electrophile and minimize side reactions.
-
-
Choice of Base:
-
While a strong base is needed for deprotonation, a very bulky base might increase the propensity for elimination. A balance must be struck. Sodium hydride is often a good compromise.[1]
-
Issue 3: Use of Phase Transfer Catalysis (PTC)
For reactions involving a solid or aqueous base and an organic solvent, inefficient transfer of the base or the carbanion between phases can severely limit the reaction rate.
Causality: The reactants are in different phases, and the reaction can only occur at the interface or if one reactant is transferred into the other phase.
Troubleshooting Protocol:
-
Implement a Phase Transfer Catalyst:
-
Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or a phosphonium salt.[5][6]
-
The PTC facilitates the transport of the hydroxide or alkoxide from the aqueous/solid phase to the organic phase and the nitrile anion back, accelerating the reaction.
-
-
Optimize PTC System:
-
The choice of PTC can be critical. Lipophilic quaternary ammonium salts are generally effective.
-
Ensure vigorous stirring to maximize the interfacial area between the phases.
-
Troubleshooting Guide: Presence of Significant Impurities
Even with a reasonable conversion, the purity of the final product can be compromised by side reactions.
Issue 4: Hydrolysis of the Nitrile Group
Although sterically hindered nitriles are difficult to hydrolyze, under certain conditions, especially during workup, hydrolysis to the corresponding amide or carboxylic acid can occur.[7][8]
Causality: The presence of strong acid or base at elevated temperatures during the reaction or workup can lead to the hydrolysis of the nitrile functionality.
Troubleshooting Protocol:
-
Workup Conditions:
-
Use a neutral or mildly acidic/basic aqueous quench. Avoid prolonged contact with strong acids or bases, especially at elevated temperatures.
-
If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction by GC-MS or LC-MS to check for the formation of hydrolysis byproducts (amide or carboxylic acid). If they appear during the reaction, it might indicate the presence of water in the reagents or solvent.
-
Issue 5: Dialkylation or Other Side Reactions
While less common for this sterically hindered system, side reactions involving the electrophile or further reaction of the product are possible.
Causality: The presence of highly reactive species or unoptimized reaction conditions can lead to unexpected byproducts.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Use a slight excess of the isobutyronitrile relative to the chloromethyl methyl ether to ensure the complete consumption of the electrophile.
-
-
Analytical Characterization:
-
Thoroughly characterize any significant impurities by GC-MS, NMR, and IR spectroscopy to identify their structures. This will provide clues about the underlying side reactions. For example, the presence of a dimer could indicate a self-condensation side reaction.
-
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol based on analogous reactions and should be optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous THF (solvent).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. To this suspension, add isobutyronitrile (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Alkylation: Cool the reaction mixture to -10 °C. Add a solution of chloromethyl methyl ether (1.05 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Analytical Methods
-
Thin Layer Chromatography (TLC): Use a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) to monitor the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to monitor the conversion and identify volatile byproducts. The mass spectrum of the product should show a molecular ion peak corresponding to its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a singlet for the methoxy group (CH₃O-), a singlet for the methyl groups (-C(CH₃)₂-), and a singlet for the methylene group (-CH₂-O-). The integration of these signals should correspond to a 3:6:2 ratio.
-
¹³C NMR: Expect distinct signals for the nitrile carbon, the quaternary carbon, the methylene carbon, the methoxy carbon, and the methyl carbons.
-
References
- Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). Participation of 'activated DMSO' in the one-pot transformation of aldehydes to nitriles. Synlett, 2011(15), 2223-2227.
- Ghaffar, T., & Parkins, A. W. (1995). A Platinum Containing Catalyst for the Hydrolysis of Nitriles. Tetrahedron Letters, 36(47), 8657–8660.
- Yasukawa, T., Yang, X., & Kobayashi, S. (2020). Heterogeneous Nitrogen-Doped Carbon-Incarcerated Iron/Copper Bimetallic Nanoparticle Catalysts for Aerobic Ammoxidation of Alcohols to Nitriles. The Journal of Organic Chemistry, 85(11), 7543–7548.
- Rokade, B. V., & Prabhu, J. R. (2012). TfOH-Mediated Schmidt Reaction of Aldehydes with NaN3: A Facile and High-Yielding Synthesis of Nitriles. The Journal of Organic Chemistry, 77(11), 5364–5370.
- Kannan, M., & Muthaiah, S. (2020). Acceptorless Dehydrogenative Oxidation of Primary Amines to Nitriles Catalyzed by an In Situ Formed Ruthenium(II) Complex. Synlett, 31(11), 1073–1076.
- Ghorbani-Vaghei, R., & Veisi, H. (2009). A Direct Oxidative Conversion of Primary Alcohols into Nitriles with PCBS and TCBDA in Aqueous Ammonia. Synthesis, 2009(06), 945–950.
- Kumar, H. M. S., Reddy, B. V. S., Reddy, P. T., & Yadav, J. S. (1999). A Direct One-Pot Synthesis of Nitriles from Aldehydes. Synthesis, 1999(04), 586–587.
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
- Cadierno, V., Francos, J., & Gimeno, J. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331.
- Lee, J., & Kim, D. (2023). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 19, 1349–1357.
- Fedorynski, M. (2003). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 80, 1.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2017). A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides (CN106966923A).
-
Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
- Werkmeister, S., Neumann, J., Junge, K., & Beller, M. (2015). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2016). Sterically hindered alkyl and oxyalkyl amine light stabilizers (WO2016105993A1).
- Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
- Google Patents. (1972). Process for the preparation of methoxypropionitrile (DE2121325C2).
- Organic Syntheses. (2018).
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]
- Google Patents. (2001). Process for preparing secondary amines (US6307095B1).
-
Organic Chemistry Portal. (n.d.). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Retrieved from [Link]
-
Justia Patents. (2001). Process for the preparation of 3-alkoxyacrylonitrile. Retrieved from [Link]
- Google Patents. (1988). Process for the production of 2,2-dimethoxypropane (US4775447A).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 3-Methoxy-2,2-dimethylpropanenitrile Derivatives
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the case of novel derivatives of 3-Methoxy-2,2-dimethylpropanenitrile, a clear and efficient workflow for structural elucidation is paramount. This guide provides an in-depth comparison of key analytical techniques, supported by experimental insights and protocols, to empower researchers in their synthetic endeavors.
The Imperative of Multi-faceted Structural Analysis
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is the convergence of data from multiple, orthogonal techniques that builds a robust and defensible structural assignment. For a molecule like this compound, which contains key functional groups—a nitrile, an ether, and a quaternary carbon center—a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.
This guide will dissect the application of each of these techniques, not merely as a procedural checklist, but with an emphasis on the "why" behind the "how." We will explore how the interplay of data from these methods provides a self-validating system for structural confirmation.
A Comparative Overview of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | Excellent for determining the carbon-hydrogen framework | Can be complex to interpret with overlapping signals |
| ¹³C NMR | Carbon environment, number of unique carbons | Provides a direct count of non-equivalent carbons | Less sensitive than ¹H NMR, longer acquisition times |
| IR Spectroscopy | Presence of functional groups | Rapid and sensitive for key functional groups (e.g., C≡N, C-O) | Provides limited information on the overall molecular skeleton |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula with high resolution MS | Isomers can have identical molecular weights |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Based on the structure and data from analogous compounds, the following ¹H NMR signals are predicted:
-
Singlet (6H) around δ 1.3 ppm: This signal corresponds to the six equivalent protons of the two methyl groups attached to the quaternary carbon. The singlet nature arises from the absence of adjacent protons for coupling.
-
Singlet (2H) around δ 3.2 ppm: This signal is attributed to the two protons of the methylene group (CH₂) adjacent to the nitrile. The proximity to the electron-withdrawing nitrile group causes a downfield shift.
-
Singlet (3H) around δ 3.3 ppm: This signal represents the three protons of the methoxy group (OCH₃).
The predicted ¹³C NMR spectrum will provide a count of the unique carbon environments:
-
Quaternary Carbon (C) around δ 40 ppm: The carbon atom bonded to the two methyl groups.
-
Methyl Carbons (2 x CH₃) around δ 25 ppm: The two equivalent methyl groups.
-
Methylene Carbon (CH₂) around δ 75 ppm: The carbon of the CH₂ group, shifted downfield by the adjacent oxygen atom.
-
Methoxy Carbon (OCH₃) around δ 60 ppm: The carbon of the methoxy group.
-
Nitrile Carbon (C≡N) around δ 120 ppm: The carbon of the nitrile group, which has a characteristic chemical shift.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the peaks to determine the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
For more detailed information, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
The following diagram illustrates the general workflow for NMR analysis:
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5] For this compound and its derivatives, IR spectroscopy provides crucial, confirmatory evidence for the nitrile and ether functionalities.
-
C≡N Stretch: A sharp, intense absorption band in the range of 2240-2260 cm⁻¹ is a hallmark of the nitrile functional group.[6][7] Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[6]
-
C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ is characteristic of the C-O single bond stretch of the ether linkage.[8]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are indicative of C-H bonds in the methyl and methylene groups.
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained.[9]
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
It is good practice to run a background spectrum of the empty spectrometer prior to sample analysis.
-
The following diagram outlines the process for obtaining an IR spectrum of a liquid sample:
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers further clues about its structure.[2] For the confirmation of this compound's structure, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.
-
Molecular Ion (M⁺): The molecular ion peak for C₆H₁₁NO is expected at m/z = 113. However, for aliphatic nitriles, this peak may be weak or absent.[10][11]
-
[M-1]⁺ Peak: A peak at m/z = 112, corresponding to the loss of a hydrogen atom, is often observed in the mass spectra of nitriles.[11]
-
Loss of a Methyl Group ([M-15]⁺): A significant peak at m/z = 98, resulting from the loss of a methyl radical (•CH₃) from the gem-dimethyl group.
-
Loss of a Methoxy Group ([M-31]⁺): A peak at m/z = 82, corresponding to the loss of a methoxy radical (•OCH₃).
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not expected for this specific structure, related rearrangements can sometimes occur.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is around 100-1000 ppm (µg/mL).
-
Filter the sample if any particulate matter is present.
-
-
GC-MS System Parameters:
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for separating small organic molecules.
-
Temperature Program: Start with a low initial oven temperature, followed by a ramp to a higher temperature to ensure good separation of the analyte from any impurities and the solvent.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 35-200).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Synthesis and Comparison of Derivatives
To further solidify the structural assignment, the synthesis and analysis of a derivative can be highly informative. For example, a derivative where the methoxy group is replaced with an ethoxy group (3-Ethoxy-2,2-dimethylpropanenitrile) would be expected to show predictable changes in the spectroscopic data.
| Derivative | Predicted ¹H NMR (OCH₂CH₃) | Predicted ¹³C NMR (OCH₂CH₃) | Molecular Weight |
| This compound | - | - | 113.16 |
| 3-Ethoxy-2,2-dimethylpropanenitrile | Quartet, ~δ 3.5 ppm (2H); Triplet, ~δ 1.2 ppm (3H) | ~δ 65 ppm (OCH₂), ~δ 15 ppm (CH₃) | 127.18 |
This comparative approach, where a systematic structural change leads to a predictable spectroscopic outcome, provides a powerful validation of the initial structural assignment.
Conclusion
The structural confirmation of this compound and its derivatives is a process of accumulating and correlating evidence from multiple analytical techniques. By integrating the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve a high degree of confidence in their structural assignments. The protocols and comparative data presented in this guide offer a robust framework for the successful and efficient characterization of this important class of molecules.
References
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Publications. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
3-Methoxy-2,2-dimethylpropionaldehyde | C6H12O2 | CID 3015262 - PubChem. [Link]
-
3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. ResearchGate. [Link]
-
3-Methoxy-2,2-dimethylpentane | C8H18O | CID 54216683 - PubChem. [Link]
-
This compound | CAS#:99705-29-0. Chemsrc. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Quantitative NMR Spectroscopy. University of Bristol. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Preparation of Nitriles. Chemistry LibreTexts. [Link]
-
Spectroscopy of Ethers. OpenStax. [Link]
-
Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. [Link]
-
NMR Studies of a Series of Aliphatic Nitroxide Radicals. The Journal of Chemical Physics. [Link]
-
GCMS Section 6.17. Whitman College. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Chemistry of Nitriles. OpenStax. [Link]
-
Fragmentation pathway involving the nitrile form of... ResearchGate. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]
-
INFRARED SPECTROSCOPY (IR). University of Wisconsin-Platteville. [Link]
-
The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. ResearchGate. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Mass Fragmentation Pattern of Nitriles. YouTube. [Link]
-
Structure Elucidation of Organic Compounds. YouTube. [Link]
- A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
-
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]
-
IR Spectra of Alkynes and Nitriles. YouTube. [Link]
-
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Nitriles. EBSCO Information Services. [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]
-
Propanenitrile, 2,2-dimethyl-. NIST WebBook. [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Propanenitrile, 3-methoxy- [webbook.nist.gov]
- 8. organomation.com [organomation.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Absence of Cyanide in 3-Methoxy-2,2-dimethylpropanenitrile Products
Introduction: The Silent Threat in Nitrile Chemistry
3-Methoxy-2,2-dimethylpropanenitrile is a valuable building block in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its unique structure, featuring a sterically hindered nitrile group, makes it a precursor for complex molecular architectures. However, the very functional group that lends this molecule its utility—the nitrile (C≡N)—is intrinsically linked to one of the most notorious toxins: cyanide.
The critical distinction for any researcher or drug development professional is between the covalently bound nitrile moiety, which is fundamental to the molecule's identity and reactivity, and the potential presence of residual "free cyanide" (CN⁻ or HCN) as a manufacturing impurity. Free cyanide is a potent metabolic poison, and its presence, even at trace levels, is unacceptable in products destined for biological applications.
This guide provides a comprehensive, multi-tiered analytical strategy to rigorously validate the absence of free cyanide contamination in this compound. We will move beyond simple procedural lists to explain the causality behind our methodological choices, establishing a self-validating system that ensures the safety and integrity of your final product.
Part 1: Understanding the Origin of Potential Cyanide Contamination
The risk of cyanide contamination is almost entirely dependent on the synthetic route employed to manufacture the nitrile. A thorough understanding of the synthetic pathway is the first line of defense in risk assessment.
Traditional vs. Modern Synthesis: A Tale of Two Approaches
Historically, the most common method for nitrile synthesis involves the nucleophilic substitution of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide.[1] While effective, these methods inherently introduce free cyanide into the reaction mixture, necessitating extensive and carefully validated purification steps to remove unreacted starting materials.
In contrast, modern synthetic chemistry has pivoted towards cyanide-free pathways.[2] A prominent and greener alternative is the dehydration of aldoximes, which can be achieved using chemical reagents or, more elegantly, through biocatalysis with enzymes like aldoxime dehydratase (Oxd).[3][4][5] These methods avoid the use of free cyanide entirely, making the final product inherently safer and drastically reducing the risk of contamination.
When sourcing this compound, demanding transparency from the supplier regarding the synthetic route is a crucial first step in quality control. However, regardless of the claimed synthesis, analytical validation remains non-negotiable.
Part 2: A Multi-Tiered Analytical Strategy for Complete Validation
No single analytical technique can simultaneously confirm the product's identity and definitively rule out trace contaminants. Therefore, we propose a multi-tiered approach that combines a macroscopic structural confirmation with highly sensitive, targeted analyses for free cyanide.
Tier 1: Bulk Product Identity Verification via FTIR Spectroscopy
The first step is to confirm that the bulk material is indeed the desired product. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and definitive method for this purpose. The key is to identify the characteristic stretching vibration of the carbon-nitrogen triple bond (C≡N).
-
Causality: The C≡N bond in a saturated aliphatic nitrile, such as our target molecule, produces a sharp, intense absorption peak in a relatively clean region of the infrared spectrum.[6][7] Its presence confirms the nitrile functional group is intact.
-
Expected Result: A sharp peak should be observed in the range of 2240-2260 cm⁻¹.[6] The absence of this peak would indicate the product is not the correct nitrile.
-
Limitation: FTIR is an excellent tool for identifying major functional groups but lacks the sensitivity to detect trace amounts of free cyanide, which would be masked by the bulk material's spectrum.
Tier 2: Sensitive and Specific Detection of Free Cyanide
Once the product's identity is confirmed, we proceed to highly sensitive methods specifically targeting free cyanide. Employing at least two orthogonal methods (methods based on different chemical or physical principles) provides the highest degree of confidence.
Method A: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This is the gold standard for volatile trace analysis. Its power lies in the combination of physical separation (GC) and highly specific detection (MS).
-
Principle of Self-Validation: The methodology is inherently self-validating. Free cyanide (CN⁻) in the sample is converted to volatile hydrogen cyanide (HCN) gas by acidification in a sealed vial.[8][9] The gas phase (headspace) is then injected into the GC-MS. The GC separates HCN from other volatile components based on its retention time, and the MS detects it based on its unique mass-to-charge ratio (m/z 27).[10] A positive result requires a signal at both the correct retention time and the correct mass, virtually eliminating false positives.
-
Expertise: This method is exceptionally sensitive, capable of reaching detection limits in the parts-per-billion (ppb) range. It is the preferred method when the highest level of assurance is required, for example, in late-stage drug development or for final product release.
Method B: Colorimetric Analysis (Isonicotinic Acid-Barbituric Acid Method)
This method provides a robust and accessible alternative or complement to GC-MS. It is based on a well-established chemical reaction that produces a colored product proportional to the cyanide concentration.
-
Principle of Self-Validation: The protocol involves a multi-step chemical conversion that provides specificity. Cyanide is first converted to cyanogen chloride (CNCl) using chloramine-T.[11][12] The CNCl then reacts with isonicotinic acid and 1,3-diethyl barbituric acid to form a stable blue dye, which is measured spectrophotometrically.[13] This multi-step reaction is specific to the cyanide moiety. Modern protocols often incorporate an in-line gas diffusion step to separate the HCN from the sample matrix before the color-forming reaction, further enhancing selectivity and minimizing interferences.[13]
-
Expertise: This method is standardized by organizations like the International Organization for Standardization (ISO 14403), attesting to its reliability.[11][14] While typically less sensitive than optimized HS-GC-MS, it readily achieves detection limits suitable for most quality control applications. The use of isonicotinic acid is a safer alternative to older methods that used pyridine.[13]
Part 3: Experimental Protocols and Data Interpretation
Detailed Protocol 1: FTIR Analysis of Bulk Material
-
Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the this compound liquid directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
Detailed Protocol 2: Headspace GC-MS for Trace Cyanide
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer, equipped with a headspace autosampler.
-
Sample Preparation & Acidification:
-
Accurately weigh approximately 0.5 g of the nitrile product into a 20 mL headspace vial.
-
(For quantitative analysis) Spike with a known amount of a stable isotope-labeled internal standard, such as a solution of K¹³C¹⁵N.[10]
-
Immediately seal the vial with a gas-tight PTFE-lined septum and cap.
-
Using a syringe, carefully inject 1.0 mL of a non-oxidizing strong acid, such as 5 M phosphoric acid, through the septum. This converts CN⁻ to HCN.[10]
-
-
Headspace Generation:
-
Place the vial in the heated agitator of the autosampler.
-
Incubate at a controlled temperature (e.g., 70-90°C) for a fixed time (e.g., 10-15 minutes) to allow the HCN to partition into the headspace.[8]
-
-
GC-MS Analysis:
-
The autosampler injects a known volume (e.g., 1 mL) of the headspace onto the GC column.
-
GC Column: A column suitable for separating small, polar, volatile compounds is required (e.g., a PLOT or low-polarity phase).
-
Oven Program: An isothermal or ramped program to ensure good separation and peak shape for HCN.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the molecular ion of HCN at m/z 27.[10] If an internal standard is used, also monitor for its corresponding ion (e.g., m/z 29 for H¹³C¹⁵N).
-
-
Data Analysis: The absence of a peak at the predetermined retention time for HCN in the m/z 27 chromatogram indicates that free cyanide is below the method's limit of detection.
Detailed Protocol 3: Colorimetric Cyanide Assay
-
Instrumentation: UV-Vis Spectrophotometer or a flow-injection analyzer.
-
Sample Preparation & Distillation/Diffusion:
-
Accurately weigh a sample of the nitrile product and dissolve it in a suitable solvent (e.g., methanol or water, depending on solubility).
-
The sample must be subjected to a separation step to isolate cyanide from the nitrile matrix. This is typically done via manual reflux-distillation under acidic conditions or, preferably, using an automated system with in-line UV digestion and gas diffusion.[11] The liberated HCN is trapped in a dilute sodium hydroxide solution.[15]
-
-
Color Formation:
-
Take an aliquot of the sodium hydroxide trapping solution.
-
Adjust the pH to below 8.
-
Add Chloramine-T reagent and mix. Allow a short reaction time (e.g., 2 minutes) for the conversion to cyanogen chloride.[11][16]
-
Add the mixed isonicotinic acid-barbituric acid reagent. A blue color will develop over a period of 5-10 minutes.[13]
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the dye (typically 590-610 nm).[13]
-
-
Data Analysis: Compare the absorbance of the sample to a calibration curve prepared from known cyanide standards that have undergone the same distillation and color formation procedure. An absorbance value equal to or less than the blank indicates cyanide is below the detection limit.
Comparison of Analytical Methods
| Feature | FTIR Spectroscopy | Headspace GC-MS | Colorimetric Assay |
| Target Analyte | C≡N functional group | Free Cyanide (as HCN) | Free Cyanide |
| Primary Use | Bulk Product Identity | Trace Contaminant Analysis | Trace Contaminant Analysis |
| Principle | Infrared Absorption | Gas Chromatography, Mass Spectrometry | Chemical Reaction, UV-Vis Absorbance |
| Typical LOD/LOQ | % Level | Low ppb (e.g., 1-10 µg/kg) | Mid-to-High ppb (e.g., 10-50 µg/kg) |
| Specificity | Moderate (for C≡N) | Very High | High (especially with gas diffusion) |
| Pros | Rapid, non-destructive | Highest sensitivity & specificity, definitive | Robust, standardized (ISO), lower cost |
| Cons | Cannot detect trace cyanide | High capital cost, requires expert operator | Potential interferences if no GD, uses reagents |
| References | [6],[7] | [10],[8],[9] | [11],[13] |
Conclusion
Validating the absence of free cyanide in this compound is a non-negotiable aspect of quality control for any high-purity application. A robust validation strategy is not based on a single measurement but on a logical, multi-tiered approach.
By first confirming the bulk product's identity with FTIR spectroscopy , and then employing highly sensitive, orthogonal methods like Headspace GC-MS and a standardized Colorimetric Assay to search for trace contaminants, researchers and drug development professionals can achieve an exceptionally high degree of confidence. This rigorous, evidence-based approach ensures that the final product is not only chemically correct but also fundamentally safe, upholding the highest standards of scientific integrity.
References
- An Overview and Comparison of Methods for Cyanide Analysis. (n.d.). OI Analytical.
- Cyanide Analysis Guide. (n.d.). OI Analytical.
-
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services. [Link]
- Ma, J., & Dasgupta, P. K. (2010). Recent developments in cyanide detection. Analytica Chimica Acta, 673(2), 117-125. (This link could not be verified and is provided for context based on search results).
- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (1976).
- A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. (2017).
-
Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. (2015). Analytical Methods, 7(19), 8333-8339. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. (2022). Nature Communications, 13(1), 3429. [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). Reaction Chemistry & Engineering. [Link]
-
Synthesis method for 4-methoxy-2-methyl benzyl cyanide. (2014). Eureka | Patsnap. [Link]
-
ISO 14403:2002 Water quality — Determination of total cyanide and free cyanide by continuous flow analysis. (2002). International Organization for Standardization. [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. (2021). ACS Omega, 6(1), 537-547. [Link]
-
Colorimetric Cyanide. (n.d.). FIAlab. [Link]
-
ATR-FTIR spectroscopy shows (a) the appearance of the nitrile group... (n.d.). ResearchGate. [Link]
-
Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique. (2021). International Journal of Molecular Sciences, 22(18), 10003. [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. [Link]
-
Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry. (2006). National Institute of Standards and Technology (NIST). [Link]
-
Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. (2019). Angewandte Chemie International Edition, 58(34), 11614-11627. [Link]
-
A rapid headspace-gas chromatography mass spectrometry method for determination of cyanide in blood samples. (2015). AVESIS. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. (2019). Semantic Scholar. [Link]
- Processes for the synthesis of 3-hydroxyglutaronitrile. (2009).
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
- A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3-hydroxybutanenitrile From A. (n.d.). (This link could not be verified and is provided for context based on search results).
-
Determination of Cyanide in Drinking Water by GC/MS Headspace. (2009). Regulations.gov. [Link]
-
IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021). Chemical Science, 12(39), 13083-13092. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A rapid headspace-gas chromatography mass spectrometry method for determination of cyanide in blood samples | AVESİS [avesis.iuc.edu.tr]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 11. ysi.com [ysi.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Colorimetric Cyanide | FIAlab [flowinjection.com]
- 14. zy.cjh.com.cn [zy.cjh.com.cn]
- 15. ncei.noaa.gov [ncei.noaa.gov]
- 16. waterboards.ca.gov [waterboards.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
